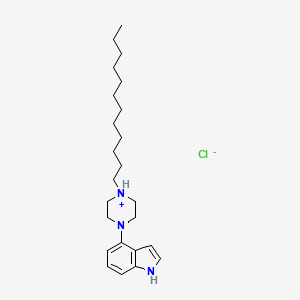

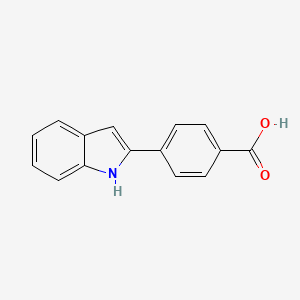

4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the acylation of diarylmethylpiperazine with indolyl-acetyl chloride derivatives, as demonstrated in the preparation of 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives, which showed moderate-to-potent anticancer activities (Jiang, Xu, & Wu, 2016). This methodology could potentially be adapted for the synthesis of "4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride" by adjusting the alkyl chain length on the piperazine moiety.

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as bis[(2S,4S)-4-(2-hydroxyethyl)-2-methylpiperazine-1,4-diium] di-μ-chlorido-bis[trichloridocadmium(II)], reveals a complex three-dimensional hydrogen-bonded network, indicating potential stability and interaction patterns of "4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride" (Rong, 2011).

Chemical Reactions and Properties

Chemical reactions involving indole and piperazine derivatives often lead to compounds with significant biological activity, such as sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site, showcasing the versatility and potential pharmacological applications of these frameworks (Perregaard, Moltzen, Meier, & Sanchez, 1995).

Physical Properties Analysis

The physical properties of piperazine and indole derivatives, such as solubility and melting points, can be inferred from studies on similar compounds, which highlight the influence of substituents on these properties. For instance, the synthesis and characterization of 1,4-disulfopiperazine-1,4-diium chloride and its efficacy as an ionic catalyst suggest that the physical properties of "4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride" could be tailored for specific applications (Koodehi, Shirini, & Goli-Jolodar, 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be analyzed through the synthesis and application of derivatives, indicating the potential for "4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride" to participate in a variety of chemical reactions and applications. The preparation and application of piperazine derivatives as catalysts underscore the chemical versatility of these compounds (Koodehi, Shirini, & Goli-Jolodar, 2017).

Applications De Recherche Scientifique

Anticancer Activity

Compounds related to 4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride have been explored for their anticancer activities. Studies have synthesized derivatives that exhibited moderate to potent antiproliferative activities against various cancer cell lines, such as Hela, A-549, and ECA-109, in vitro (Jiang, Xu, & Wu, 2016).

Structural Analysis and Synthesis

Research has focused on the structural analysis and synthesis of compounds structurally similar to 4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride. For example, studies on enrofloxacin hydrochloride dihydrate reveal detailed structural information, highlighting the importance of piperazine rings and their conformations (Miranda-Calderón et al., 2014).

Ligand Binding and Sigma Receptors

Research has also been conducted on the binding affinities of indole derivatives, similar to 4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride, for sigma receptors. Such studies are essential for understanding the potential therapeutic applications of these compounds (Perregaard, Moltzen, Meier, & Sanchez, 1995).

DNA Interaction

Some research has been focused on compounds like 4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride for their potential to bind to DNA. This includes studies on the synthesis and evaluation of such compounds as DNA ligands, offering insights into their potential biological applications (Clark, Kelly, Martin, White, & Lobachevsky, 1998).

Mécanisme D'action

Target of Action

Similar compounds have been used for controlling and/or preventing infestation of pests in crops .

Mode of Action

It’s worth noting that similar compounds have been used in photodynamic inactivation of bacteria . In this process, the compound (photosensitizer) is excited by visible light, leading to the production of highly reactive oxygen species (ROS) directly at the bacteria during illumination, which oxidatively damage cellular structures such as membranes or DNA, resulting in bacteria being killed .

Biochemical Pathways

Similar compounds have been shown to generate reactive oxygen species (ros) that can damage cellular structures .

Result of Action

Similar compounds have been shown to cause oxidative damage to cellular structures such as membranes or dna, resulting in the death of bacteria .

Action Environment

Similar compounds have been shown to be effective in the presence of visible light .

Propriétés

IUPAC Name |

4-(4-dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-17-26-18-20-27(21-19-26)24-14-12-13-23-22(24)15-16-25-23;/h12-16,25H,2-11,17-21H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHFXOIQDLZRAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[NH+]1CCN(CC1)C2=CC=CC3=C2C=CN3.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 132286745 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(furan-2-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide](/img/structure/B2490511.png)

![1-(3,5-dimethylphenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2490513.png)

![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2490514.png)

![5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490517.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2490521.png)